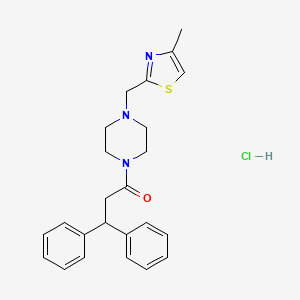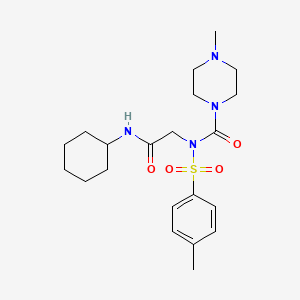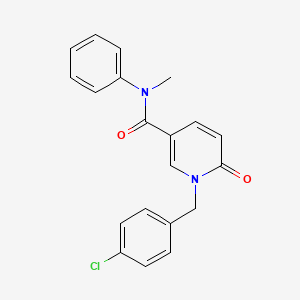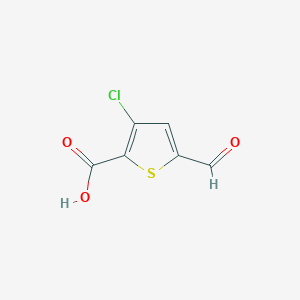
2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₇H₁₉Cl₂NO₃S It is characterized by the presence of two chlorine atoms, a hydroxy group, and a phenylpentyl group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzenesulfonyl chloride and 5-hydroxy-3-phenylpentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The use of automated systems and continuous flow processes can enhance the scalability and reproducibility of the production.
化学反応の分析
Types of Reactions
2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the sulfonamide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms can result in the formation of various substituted benzenesulfonamides.
科学的研究の応用
2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic benefits.
Chemical Research: It serves as a model compound in various chemical reactions and mechanisms, aiding in the development of new synthetic methodologies.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the sulfonamide moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the hydroxy and phenylpentyl groups, resulting in different chemical properties and applications.
N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide: Similar structure but without the chlorine atoms, leading to variations in reactivity and biological activity.
2,5-dichloro-N-(3-phenylpropyl)benzenesulfonamide: Shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness
2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both chlorine atoms and a hydroxy group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
2,5-dichloro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3S/c18-15-6-7-16(19)17(12-15)24(22,23)20-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-7,12,14,20-21H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJAXCAYASWYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2356417.png)





![N-(2,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2356427.png)




![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)


